molecular formula C16H19BrClNO B1521424 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1185133-11-2

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1521424
CAS No.: 1185133-11-2
M. Wt: 356.7 g/mol
InChI Key: IZZOZRDPLWNHOT-UHFFFAOYSA-N
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Description

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a versatile compound, widely recognized for its use in various scientific and industrial applications. This compound's molecular structure is intricate, featuring a brominated naphthalene moiety linked to a piperidine ring via an oxymethyl group. Its unique structure imparts distinct chemical properties, making it a valuable subject of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:

  • Naphthalene Bromination: : The naphthalene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Ether Formation: : The brominated naphthalene is reacted with a piperidine derivative, usually in the presence of a base such as potassium carbonate, to form the ether linkage.

  • Hydrochloride Salt Formation: : Finally, the compound is converted into its hydrochloride salt by reacting with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production process is scaled up, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride undergoes several types of chemical reactions, including:

  • Substitution Reactions: : The bromine atom in the naphthalene ring can be substituted by various nucleophiles, providing access to a wide range of derivatives.

  • Oxidation and Reduction: : The compound can be oxidized or reduced to introduce or remove functional groups, respectively.

  • Coupling Reactions: : It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, alcohols, thiols.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various aryl or alkyl derivatives, while coupling reactions produce complex biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride serves as a precursor for the synthesis of more complex molecules. Its brominated naphthalene moiety is a useful handle for further functionalization.

Biology

Biologically, this compound is investigated for its potential as a lead compound in drug discovery, particularly in designing novel therapeutic agents targeting neurological pathways.

Medicine

In medicine, it is explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals, dyes, and materials science applications due to its robust chemical framework.

Mechanism of Action

The exact mechanism of action of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is context-dependent, varying with its application. Generally, it interacts with molecular targets through its brominated naphthalene moiety and the piperidine ring, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(6-Bromo-2-phenyl)oxy]methyl}piperidine hydrochloride

  • 3-{[(6-Chloro-2-naphthyl)oxy]methyl}piperidine hydrochloride

  • 3-{[(6-Bromo-2-naphthyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

What sets 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride apart is its specific bromine substitution pattern and the oxymethyl linker, which collectively confer unique reactivity and binding properties.

This detailed account should give you a comprehensive understanding of this compound, from its preparation and reactions to its applications and mechanisms

Properties

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZOZRDPLWNHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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